1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base.
Formation of the piperidine ring: This can be done through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling reactions: The final step involves coupling the pyrimidine and piperidine moieties with the methoxy-trifluoromethyl phenyl group using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice.
Use of catalysts: To increase reaction rates and selectivity.
Purification techniques: Such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can produce halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological pathways and mechanisms.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide would depend on its specific molecular targets and pathways. This could involve:
Binding to receptors: Such as G-protein coupled receptors or ion channels.
Inhibition of enzymes: Such as kinases or proteases.
Modulation of signaling pathways: Such as MAPK or PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperidine-3-carboxamide
- 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-trifluoromethylphenyl)piperidine-3-carboxamide
- 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide
Uniqueness
The uniqueness of 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-30-18-7-6-15(21(22,23)24)9-17(18)27-20(29)14-3-2-8-28(11-14)19-10-16(13-4-5-13)25-12-26-19/h6-7,9-10,12-14H,2-5,8,11H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMWNGMEYUWFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.